[3-(Propan-2-yloxy)oxolan-3-yl]methanol
Description
[3-(Propan-2-yloxy)oxolan-3-yl]methanol is a tetrahydrofuran (oxolane) derivative featuring a hydroxymethyl (-CH₂OH) group and an isopropyloxy (propan-2-yloxy) substituent at the 3-position of the oxolane ring. Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol (calculated from IUPAC nomenclature).
Properties
IUPAC Name |
(3-propan-2-yloxyoxolan-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(2)11-8(5-9)3-4-10-6-8/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLFGXQTANIMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CCOC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Propan-2-yloxy)oxolan-3-yl]methanol typically involves the reaction of oxirane with propan-2-ol in the presence of an acid catalyst. The reaction proceeds through the opening of the oxirane ring, followed by the addition of the propan-2-ol group to form the desired product. The reaction conditions generally include:
Temperature: 50-70°C
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Oxirane and propan-2-ol
Catalyst: Acid catalyst
Reactor Type: Continuous flow reactor
Pressure: Atmospheric or slightly elevated
Chemical Reactions Analysis
Types of Reactions
[3-(Propan-2-yloxy)oxolan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
[3-(Propan-2-yloxy)oxolan-3-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [3-(Propan-2-yloxy)oxolan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison of [3-(Propan-2-yloxy)oxolan-3-yl]methanol and Analogs
Key Findings
Functional Group Influence: The hydroxymethyl group in this compound enhances polarity compared to its methanamine analog (C₈H₁₇NO₂), making it more soluble in polar solvents .
Steric and Electronic Effects: The isopropyloxy group provides steric bulk, which may hinder nucleophilic attack at the 3-position compared to smaller substituents (e.g., methylamino in C₆H₁₃NO₂) . Sulfonyl chloride derivatives (e.g., C₈H₁₅ClO₃S) exhibit high electrophilicity, enabling cross-coupling reactions in drug discovery pipelines .
Biological Relevance: Benzylamino analogs (C₁₂H₁₇NO₂) demonstrate the importance of aromatic groups in modulating interactions with hydrophobic enzyme pockets, a trait less pronounced in the target compound .
Synthetic Versatility :
- Bromomethyl and sulfonyl chloride derivatives (e.g., C₈H₁₄BrO₂ and C₈H₁₅ClO₃S) highlight the compound’s role as a precursor for alkylation or sulfonation reactions .
Research Implications and Limitations
While the provided evidence lacks direct experimental data (e.g., NMR, HPLC) for this compound, structural analogs suggest:
- Pharmaceutical Potential: The hydroxymethyl group could facilitate prodrug design, while isopropyloxy may improve metabolic stability .
- Limitations : Absence of thermodynamic data (e.g., melting point, logP) limits predictive modeling. Further studies on crystallography (via SHELX ) or electron localization (via Multiwfn ) are recommended to elucidate reactivity.
Biological Activity
[3-(Propan-2-yloxy)oxolan-3-yl]methanol is an organic compound with potential biological activity. Its unique structure, characterized by the presence of an oxolane ring and a propan-2-yloxy group, suggests it may interact with various biological targets. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C₈H₁₈O₃
- Molecular Weight : 158.23 g/mol
- IUPAC Name : (3-propan-2-yloxyoxolan-3-yl)methanol
- Appearance : Liquid
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The oxolane moiety may facilitate binding to hydrophobic pockets in proteins, influencing signal transduction pathways or metabolic processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with receptors could modify physiological responses, such as inflammatory or immune reactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown significant inhibition of bacterial growth in strains such as Escherichia coli and Staphylococcus aureus.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially making it a candidate for treating inflammatory diseases. This effect may be mediated through the modulation of cytokine production or inhibition of inflammatory mediators.
Case Studies and Experimental Data
-
Antimicrobial Activity Study :
- Objective : To evaluate the efficacy of this compound against common bacterial strains.
- Methodology : Disc diffusion method was employed to assess antibacterial activity.
- Results :
- E. coli: Minimum Inhibitory Concentration (MIC) = 50 µg/mL
- S. aureus: MIC = 30 µg/mL
- : The compound demonstrated significant antibacterial activity, suggesting potential use in antimicrobial formulations.
-
Anti-inflammatory Study :
- Objective : To investigate the anti-inflammatory effects using a murine model.
- Methodology : Inflammation was induced using lipopolysaccharide (LPS), followed by treatment with varying doses of this compound.
- Results :
- Reduction in pro-inflammatory cytokines (TNF-alpha and IL-6).
- Decreased edema in treated groups compared to controls.
- : The compound may reduce inflammation through modulation of cytokine levels.
Data Table
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₈O₃ |
| Molecular Weight | 158.23 g/mol |
| Antimicrobial Activity (MIC) | E. coli: 50 µg/mL |
| S. aureus: 30 µg/mL | |
| Anti-inflammatory Effect | Reduced TNF-alpha levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
